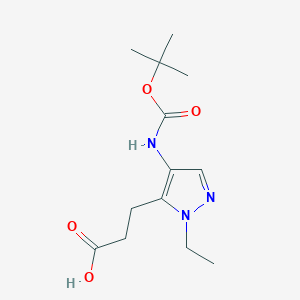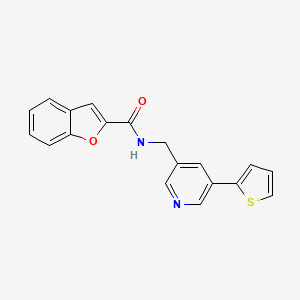
3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of propanoic acid, with a pyrazole ring and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic chemistry to protect amines during peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving acid-amine coupling . The Boc group can be added using Boc anhydride or Boc2O in the presence of a base .Molecular Structure Analysis
The molecular structure would likely include a propanoic acid backbone, with the pyrazole ring and the Boc-protected amino group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can participate in a variety of reactions. For example, the Boc group can be removed under acidic conditions, freeing the amine to participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Similar compounds are often solids at room temperature .Scientific Research Applications
- Researchers employ Boc-Phe(4-NH2)-OH as a building block to create custom peptides with specific sequences. The tert-butoxycarbonyl (Boc) protecting group ensures controlled and stepwise assembly of longer peptide chains .
- These metal complexes may find applications in catalysis, sensing, and materials science. Understanding the coordination chemistry of Boc-Phe(4-NH2)-OH contributes to designing novel metal-based systems .
- The compound’s structural features may influence interactions with biological targets, such as enzymes or receptors. Rational drug design strategies leverage Boc-Phe(4-NH2)-OH as a starting point .
- Researchers explore its use in foldamers, which adopt specific secondary structures (e.g., helices or sheets) without relying on traditional peptide bonds. These foldamers have applications in materials science and drug discovery .
- By targeting specific proteases, Boc-Phe(4-NH2)-OH derivatives may play a role in treating diseases related to protease dysregulation, such as cancer or viral infections .
- Asymmetric reactions using Boc-Phe(4-NH2)-OH as a starting material lead to enantiomerically pure products. These compounds are valuable in pharmaceuticals, agrochemicals, and fine chemicals .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Metal Complexing Groups and Coordination Chemistry
Drug Design and Bioactive Molecules
Peptidomimetics and Foldamers
Enzyme Inhibitors and Protease Research
Chiral Building Blocks and Asymmetric Synthesis
Future Directions
properties
IUPAC Name |
3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAPBWCSXBIRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)
![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)




![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

